molecular formula C12H12N2O2 B7825881 3-Methyl-1-o-tolyl-1H-pyrazole-5-carboxylic acid CAS No. 1020240-40-7

3-Methyl-1-o-tolyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B7825881
CAS No.: 1020240-40-7
M. Wt: 216.24 g/mol
InChI Key: BTISNNKMYRWLDP-UHFFFAOYSA-N
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Description

3-Methyl-1-o-tolyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-o-tolyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1-o-tolyl-1H-pyrazole with a carboxylating agent under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and carboxylation. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-o-tolyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce various hydrogenated pyrazole compounds.

Scientific Research Applications

3-Methyl-1-o-tolyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-o-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-pyrazole-5-carboxylic acid: A closely related compound with similar structural features but lacking the o-tolyl group.

    1-Phenyl-3-carbethoxypyrazolone: Another pyrazole derivative with different substituents, leading to distinct chemical properties.

Uniqueness

3-Methyl-1-o-tolyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of the o-tolyl group, which imparts specific steric and electronic properties

Properties

IUPAC Name

5-methyl-2-(2-methylphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-5-3-4-6-10(8)14-11(12(15)16)7-9(2)13-14/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTISNNKMYRWLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=N2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601197628
Record name 3-Methyl-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020240-40-7
Record name 3-Methyl-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020240-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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